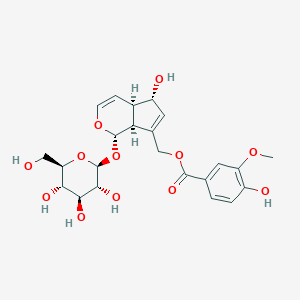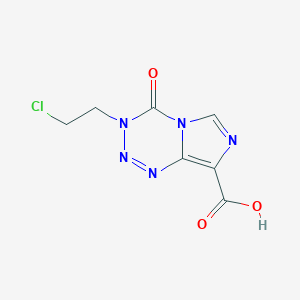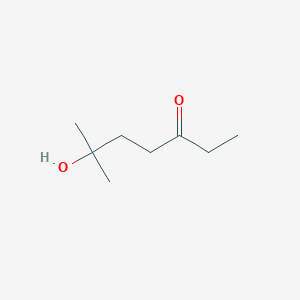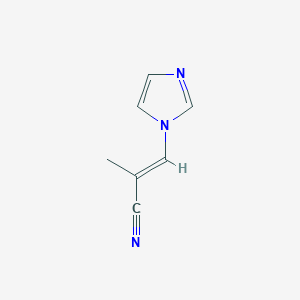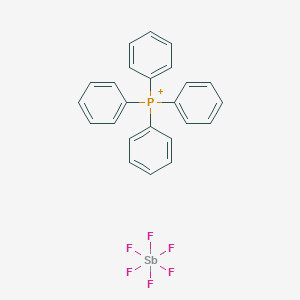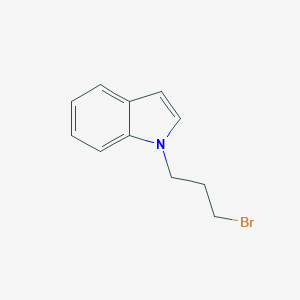
1-(3-Bromopropyl)indole
概要
説明
“1-(3-Bromopropyl)indole” is a chemical compound with the molecular formula C11H12BrN . It is an indole derivative, which means it contains an indole moiety, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach to synthesize indole derivatives would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Indole-3-carboxaldehyde can be treated with 1,3-dibromopropane in acetonitrile in the presence of sodium hydride to give an intermediate, which can then be reacted with other compounds to give the desired indole derivative .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromopropyl)indole” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The bromopropyl group is attached to the nitrogen atom of the pyrrole ring .
Chemical Reactions Analysis
Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Aryllithiums can add to α-diazoesters, giving the requisite azo compounds which can be transformed into indoles . The Fischer reaction, first reported in 1883, remains a prevalent method for the synthesis of indoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopropyl)indole” include its molecular formula (C11H12BrN), average mass (238.124 Da), and monoisotopic mass (237.015305 Da) .
科学的研究の応用
Antiviral Activity
Field
Application
Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their antiviral activity in a laboratory setting.
Results
One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
Application
Indole derivatives have been found to possess anti-inflammatory activity . The specific indole derivative used and the inflammation model used for testing were not detailed in the source.
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their anti-inflammatory activity in a laboratory setting.
Results
The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown anti-inflammatory activity .
Phase Separation Reagent
Field
Application
1-Bromo-3-chloropropane, a compound similar to 1-(3-Bromopropyl)indole, is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .
Methods
The compound is likely used in a laboratory setting to separate RNA from other components in a sample.
Results
The use of 1-Bromo-3-chloropropane results in the isolation of high-quality RNA .
Anticancer Activity
Field
Application
Indole derivatives have been found to possess anticancer activity . For example, the indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine, which are used for the treatment of various types of cancer .
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their anticancer activity in a laboratory setting.
Results
The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown anticancer activity .
Anti-HIV Activity
Field
Application
Indole derivatives have been found to possess anti-HIV activity . The specific indole derivative used and the HIV model used for testing were not detailed in the source.
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their anti-HIV activity in a laboratory setting.
Results
The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown anti-HIV activity .
Antioxidant Activity
Application
Indole derivatives have been found to possess antioxidant activity . The specific indole derivative used and the antioxidant model used for testing were not detailed in the source.
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their antioxidant activity in a laboratory setting.
Results
The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown antioxidant activity .
Medicinal Applications of Indole-Containing Metal Complexes
Field
Application
Indole-containing metal complexes have shown significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their medicinal activity in a laboratory setting.
Results
This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
Antimicrobial Activity
Field
Application
Indole derivatives have been found to possess antimicrobial activity . The specific indole derivative used and the microbial model used for testing were not detailed in the source.
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their antimicrobial activity in a laboratory setting.
Results
The results or outcomes obtained were not detailed in the source. However, the source does mention that indole derivatives have shown antimicrobial activity .
Role in Bacterial Persistence and Biofilm Formation
Application
Studies have pointed to the involvement of indole in biofilm formation and bacterial persistence .
Methods
The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that these compounds were synthesized and then tested for their role in biofilm formation and bacterial persistence in a laboratory setting.
Results
The results or outcomes obtained were not detailed in the source. However, the source does mention that indole plays a role in biofilm formation and bacterial persistence .
Safety And Hazards
将来の方向性
Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .
特性
IUPAC Name |
1-(3-bromopropyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMBEQNHFJEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474500 | |
| Record name | 1-(3-bromopropyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)indole | |
CAS RN |
125334-52-3 | |
| Record name | 1-(3-bromopropyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


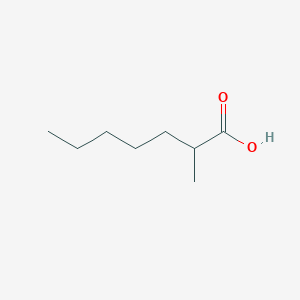

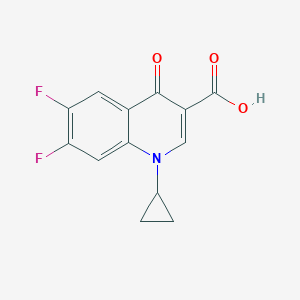
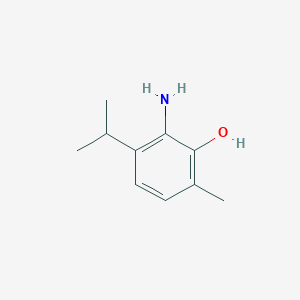
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

